3,5,6-Trichloro-2-pyridinol glucuronide
CAS No.: 58997-12-9
Cat. No.: VC20764378
Molecular Formula: C11H10Cl3NO7
Molecular Weight: 374.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58997-12-9 |
|---|---|
| Molecular Formula | C11H10Cl3NO7 |
| Molecular Weight | 374.6 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 |
| Standard InChI Key | XIPKXSPRDJUGPJ-DEGUGSHBSA-N |
| Isomeric SMILES | C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl |
| SMILES | C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Properties
3,5,6-Trichloro-2-pyridinol glucuronide is characterized by its unique chemical structure combining a trichlorinated pyridinol moiety linked to a glucuronic acid component. The compound has a molecular formula of C11H10Cl3NO7 with a molecular weight of 374.6 g/mol . The precise IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid . This systematic name reflects its stereochemical configuration and functional group arrangement.
Identification Parameters and Registry Information
The identification of 3,5,6-Trichloro-2-pyridinol glucuronide can be confirmed through several standard identifiers as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 58997-12-9 |
| PubChem CID | 181200 |
| InChI | InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 |
| InChIKey | XIPKXSPRDJUGPJ-DEGUGSHBSA-N |
| SMILES | C1=C(C(=NC(=C1Cl)Cl)O[C@H]2C@@HO)Cl |
Table 1: Key identification parameters for 3,5,6-Trichloro-2-pyridinol glucuronide.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 3,5,6-Trichloro-2-pyridinol glucuronide provide insight into its behavior in various systems and potential interactions with biological matrices. These properties are summarized in Table 2.
Table 2: Physical properties of 3,5,6-Trichloro-2-pyridinol glucuronide.
Chemical Properties and Molecular Interactions
Understanding the chemical properties of this compound is essential for predicting its behavior in biological systems, environmental matrices, and analytical procedures. The key chemical properties are presented in Table 3.
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 1.5 | |
| LogP | 0.31280 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 3 | |
| Polar Surface Area (PSA) | 129.34000 |
Table 3: Chemical properties of 3,5,6-Trichloro-2-pyridinol glucuronide.
The relatively modest lipophilicity (LogP values between 0.3-1.5) combined with the relatively high polar surface area suggests that this compound possesses balanced hydrophilic and lipophilic characteristics. The presence of multiple hydrogen bond donors and acceptors indicates considerable potential for molecular interactions with proteins, water, and other biomolecules. These properties are consistent with its role as a phase II metabolite designed for excretion.
Metabolic Pathways and Biological Significance
Biosynthesis and Metabolic Formation
3,5,6-Trichloro-2-pyridinol glucuronide is primarily formed through the conjugation of 3,5,6-trichloro-2-pyridinol (TCPy) with glucuronic acid in the liver. This process represents a classic phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The reaction involves the attachment of glucuronic acid to the hydroxyl group of the pyridinol structure, creating a glycosidic bond. This conjugation significantly increases the water solubility of the compound, facilitating its elimination through renal excretion.
Role in Pesticide Metabolism
This glucuronide conjugate plays a crucial role in the metabolic pathway of several organophosphate pesticides, particularly chlorpyrifos. Research indicates that following exposure to chlorpyrifos, rats metabolize the compound to at least six radiolabeled urinary metabolites, with the urine containing approximately 90 percent of the administered dose . Among these metabolites, the glucuronide of 3,5,6-trichloro-2-pyridinol represents the most abundant, accounting for approximately 80% of the urinary 14C .
Other identified metabolites in rat urine include:
-
A glycoside of 3,5,6-trichloro-2-pyridinol (4% of urinary 14C)
-
Unconjugated 3,5,6-trichloro-2-pyridinol (12% of urinary 14C)
This metabolic profile demonstrates the predominance of the glucuronidation pathway in the detoxification of chlorpyrifos and related compounds.
Toxicological and Health Implications
Detoxification Mechanisms
The formation of 3,5,6-Trichloro-2-pyridinol glucuronide represents a critical detoxification mechanism for organophosphate pesticides. Glucuronidation is generally considered a detoxification pathway that increases the water solubility of xenobiotics, thereby facilitating their elimination from the body through urinary excretion. This metabolic transformation is particularly important for chlorinated compounds, which might otherwise persist in biological systems due to their lipophilic nature.
Analytical Considerations
Detection Challenges
The analysis of 3,5,6-Trichloro-2-pyridinol glucuronide in biological samples presents several challenges. As a conjugated metabolite, it might require hydrolysis (enzymatic or chemical) to release the free TCPy for certain analytical procedures. Additionally, its relatively polar nature necessitates careful consideration of extraction and chromatographic conditions to ensure adequate recovery and separation.
Structural Analysis
The compound's structure can be confirmed through various analytical techniques. The molecular structure includes a pyridine ring with three chlorine atoms at positions 3, 5, and 6, and a glucuronic acid moiety attached at position 2. This structural arrangement contributes to its unique chemical and biological properties, influencing both its metabolic fate and analytical behavior.
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